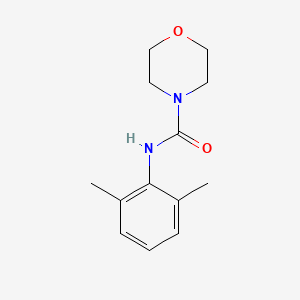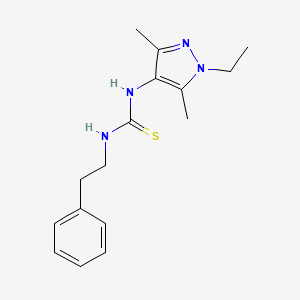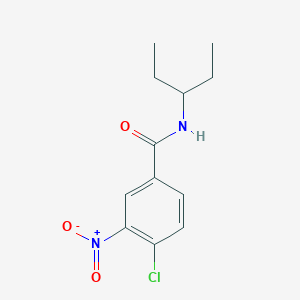
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM is a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. The GABAA receptor is a target for many drugs that are used to treat anxiety, insomnia, and seizures. DMCM has been shown to have anxiogenic effects in animal models, which makes it a useful tool for studying anxiety disorders.
作用機序
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions. When GABA binds to the receptor, it opens the ion channel and allows chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide enhances the activity of the GABAA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This leads to an increase in the affinity of the receptor for GABA, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have anxiogenic effects in animal models. It increases anxiety-like behavior in rodents, which makes it a useful tool for studying anxiety disorders. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has also been shown to have anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for seizures. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have sedative effects at high doses, which may limit its usefulness as a research tool.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a useful tool for studying anxiety disorders and the GABAA receptor. It has been extensively studied and its pharmacological properties are well-characterized. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is relatively easy to synthesize and can be obtained from commercial sources. However, N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has limitations as a research tool. It has sedative effects at high doses, which may limit its usefulness in behavioral studies. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide also has potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. One area of research is the development of more selective positive allosteric modulators of the GABAA receptor. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide binds to a site on the receptor that is not specific to any particular GABAA receptor subtype, which limits its usefulness in studying specific subtypes of the receptor. Another area of research is the development of drugs that target the GABAA receptor for the treatment of anxiety disorders and other neurological disorders. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has potential therapeutic applications for seizures, but its sedative effects may limit its usefulness as a therapeutic agent. Finally, further research is needed to understand the biochemical and physiological effects of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide and its potential toxicity.
合成法
The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)acetamide. The acetamide is then reacted with morpholine and triethylamine to form N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties. It has been used as a tool to study anxiety disorders in animal models. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been shown to have anxiogenic effects, which makes it a useful tool for studying the underlying mechanisms of anxiety. N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has also been used to study the GABAA receptor and its role in anxiety and other neurological disorders.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-3-5-11(2)12(10)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWQHGXCWOOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(2,6-Xylyl)carbamoyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)



![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)

![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)

![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)
